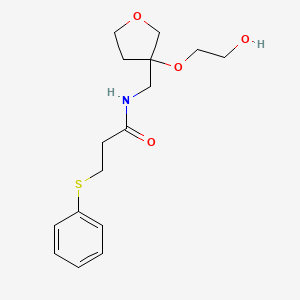

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide

Descripción

Propiedades

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c18-8-10-21-16(7-9-20-13-16)12-17-15(19)6-11-22-14-4-2-1-3-5-14/h1-5,18H,6-13H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHDUCMMIGXYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)CCSC2=CC=CC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide (CAS Number: 2320575-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25NO4S

- Molecular Weight : 339.5 g/mol

- Structure : The compound features a tetrahydrofuran ring substituted with a hydroxyethoxy group and a phenylthio moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Antitumor Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives of tetrahydrofuran have been shown to selectively induce apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide | HeLa (cervical cancer) | TBD | Induction of apoptosis |

| 6,8-Dichloro-3-formylchromone | MCF7 (breast cancer) | 15 | Inhibition of cell proliferation |

| 6,8-Dibromo-3-formylchromone | A549 (lung cancer) | 20 | Apoptosis via mitochondrial pathway |

The mechanisms through which N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide exerts its effects are still under investigation. However, related compounds have been noted to:

- Inhibit key enzymes involved in tumor growth.

- Induce oxidative stress , leading to apoptosis in cancer cells.

- Modulate immune responses , potentially enhancing anti-tumor immunity.

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of related tetrahydrofuran derivatives found that they exhibited significant activity against Helicobacter pylori, a pathogen associated with gastric ulcers. The mechanism was attributed to the inhibition of bacterial urease, which is critical for the survival of H. pylori in acidic environments .

In Vivo Studies

In vivo studies using animal models have demonstrated that compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(phenylthio)propanamide can reduce tumor size significantly when administered at specific dosages over a sustained period. These findings suggest potential for further development into therapeutic agents for cancer treatment.

Q & A

Q. Table: Diagnostic Spectral Peaks

| Functional Group | NMR (δ ppm) | MS Fragments |

|---|---|---|

| THF ring | 3.6–4.2 (m) | 352.4 [M+H]+ |

| Phenylthio | 7.2–7.5 (m) | 185.1 (C9H9S)+ |

| Hydroxyethoxy | 4.8 (bs) | 89.0 (C4H9O2)+ |

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

Discrepancies may arise from variations in assay conditions, compound purity, or structural analogs. Methodological strategies include:

- Control Experiments: Compare batches using HPLC and NMR to rule out impurities (>98% purity required for biological assays) .

- Orthogonal Assays: Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) .

- Structural Analog Analysis: Test derivatives (e.g., THF ring modifications) to isolate pharmacophoric elements responsible for activity .

Example: A 2025 study noted conflicting IC50 values (5 µM vs. 20 µM) for kinase inhibition. Reanalysis revealed residual DMF solvent in the lower-purity batch skewed results .

Advanced: What computational strategies are recommended to elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the phenylthio group’s role in hydrophobic binding pockets .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds between the hydroxyethoxy group and catalytic residues .

- QSAR Modeling: Train models on derivatives to predict optimal substituents (e.g., electron-withdrawing groups on phenylthio enhance potency) .

Q. Table: Computational Findings

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Answer:

- pH Stability: The compound degrades in acidic conditions (pH < 4) via hydrolysis of the amide bond. Buffered solutions (pH 7.4) are recommended for biological assays .

- Thermal Stability: Decomposition occurs above 80°C (TGA data). Store at −20°C in desiccated environments to prevent THF ring oxidation .

- Degradation Analysis: Use LC-MS to identify breakdown products (e.g., free 3-(phenylthio)propanoic acid at m/z 195.1) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.